![molecular formula C16H23N3O2 B2945099 6-Cyclopropyl-2-{[1-(2-hydroxycyclopentyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one CAS No. 2197893-34-6](/img/structure/B2945099.png)
6-Cyclopropyl-2-{[1-(2-hydroxycyclopentyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. Cycloalkanes, such as the cyclopropyl and cyclopentyl groups in this molecule, are known to exist in “puckered rings” rather than flat molecules .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, cycloalkanes typically undergo reactions such as substitution and addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Cycloalkanes generally have the formula CnH2n and are saturated, meaning all carbon atoms are single bonded to other atoms .Wissenschaftliche Forschungsanwendungen
Metabolism and Disposition Studies
Compounds with cyclopropane rings, such as certain insecticides and pharmaceuticals, have been extensively studied to understand their metabolism and disposition in humans. For example, research on GSK1322322, a peptidase deformylase inhibitor with a complex structure including cyclopropyl groups, revealed insights into its metabolism, showing low plasma clearance and significant elimination through urine and feces after oral administration (Mamaril-Fishman et al., 2014). These findings underscore the importance of studying the metabolic pathways of complex molecules for therapeutic and environmental safety assessments.
Pharmacokinetics and Drug Interaction
The pharmacokinetics and interactions of drugs with unique structures, including those with cyclopropane motifs, are crucial for drug development. Investigations into the pharmacokinetics and excretion of drugs like ticagrelor, which contains cyclopropyl groups, highlight the process of identifying major metabolites and understanding the excretion pathways, laying the foundation for evaluating drug safety and efficacy (Teng et al., 2010).
Environmental and Health Impact Studies
Research on the environmental exposure and health impacts of chemicals, including those with structures similar to the specified compound, emphasizes the need for assessing the potential toxicological effects of chemical exposure. Studies on environmental exposure to organophosphorus and pyrethroid pesticides reveal the widespread presence of these compounds in human populations and underscore the importance of understanding their health impacts (Babina et al., 2012).
Zukünftige Richtungen
Future research could focus on elucidating the synthesis, reactions, and potential applications of this compound. For instance, the synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .
Eigenschaften
IUPAC Name |
6-cyclopropyl-2-[[1-(2-hydroxycyclopentyl)azetidin-3-yl]methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c20-15-3-1-2-14(15)18-8-11(9-18)10-19-16(21)7-6-13(17-19)12-4-5-12/h6-7,11-12,14-15,20H,1-5,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYRACYZRVLGELL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)N2CC(C2)CN3C(=O)C=CC(=N3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

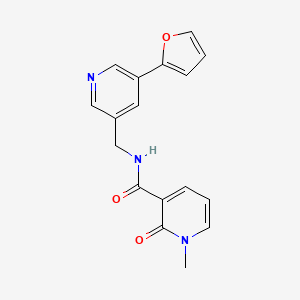

![3-bromo-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2945022.png)
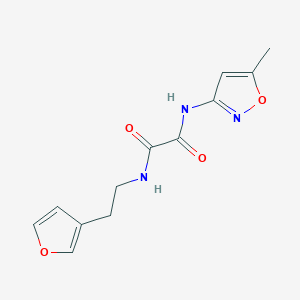
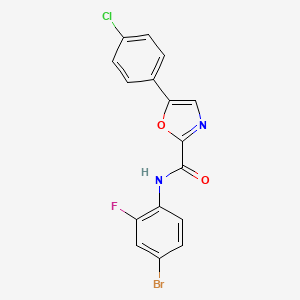
![N-[4-(1H-imidazol-1-yl)phenyl]-4-{[4-(1H-imidazol-1-yl)phenyl]sulfamoyl}-1H-pyrrole-2-carboxamide](/img/structure/B2945025.png)
![1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-(4-methoxyphenyl)ethanone](/img/structure/B2945027.png)
![Methyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2945029.png)
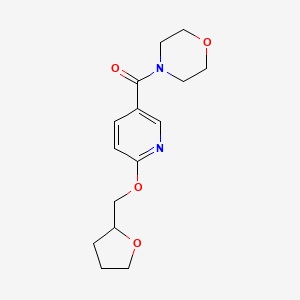

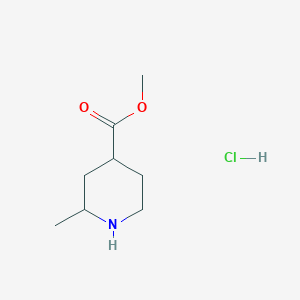
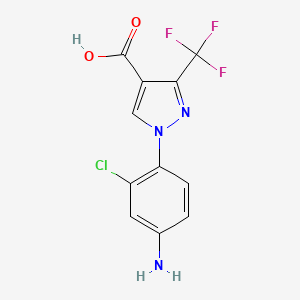
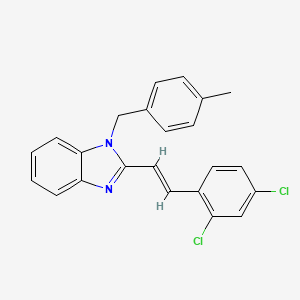
![2-(6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]-pyrimidin-4-ylamino)-propionic acid](/img/structure/B2945038.png)